molecular formula C24H24Cl2N2O3 B14979975 6-chloro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14979975
M. Wt: 459.4 g/mol
InChI Key: OIEHENAIDGCLTM-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 6-chloro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide involves several steps. The synthetic route typically starts with the preparation of the chromene core, followed by the introduction of the piperidine and chlorophenyl groups. The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-chloro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to other similar compounds, 6-chloro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chemical structure and potential applications. Similar compounds include other chromene derivatives with different substituents, such as:

  • 6-chloro-4-oxo-4H-chromene-2-carboxamide
  • N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide
  • 7-methyl-4-oxo-4H-chromene-2-carboxamide These compounds share some structural similarities but differ in their specific substituents and, consequently, their biological activities and applications.

Properties

Molecular Formula

C24H24Cl2N2O3

Molecular Weight

459.4 g/mol

IUPAC Name

6-chloro-N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H24Cl2N2O3/c1-15-11-22-18(12-19(15)26)21(29)13-23(31-22)24(30)27-14-20(28-9-3-2-4-10-28)16-5-7-17(25)8-6-16/h5-8,11-13,20H,2-4,9-10,14H2,1H3,(H,27,30)

InChI Key

OIEHENAIDGCLTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NCC(C3=CC=C(C=C3)Cl)N4CCCCC4

Origin of Product

United States

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